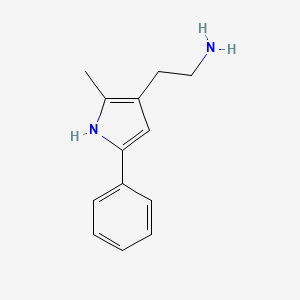

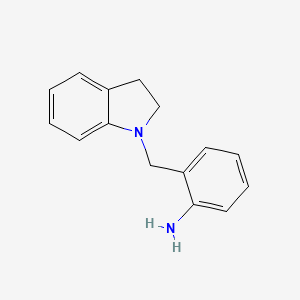

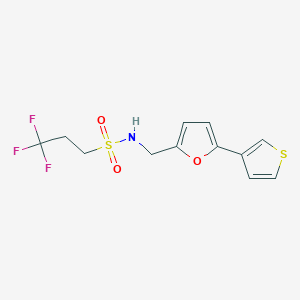

2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

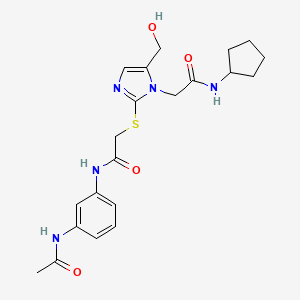

2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine is a compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its biological activity and presence in many natural products . The compound this compound has a unique structure that makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Similar compounds have been known to target tubulin proteins, which play a crucial role in cell division . Additionally, some derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism .

Mode of Action

Similar compounds have been reported to inhibit α-glucosidase in a competitive manner . This suggests that the compound may bind to the active site of the enzyme, preventing the binding of its natural substrate and thus inhibiting its activity.

Biochemical Pathways

If the compound acts as an α-glucosidase inhibitor as suggested by similar compounds , it would affect carbohydrate metabolism. Specifically, it would delay the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.

Result of Action

Similar compounds have shown cytotoxic activity against cancerous cell lines and the ability to inhibit α-glucosidase, potentially reducing postprandial hyperglycemia .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine are largely defined by its interactions with various biomolecules. For instance, it has been found to inhibit serotonin uptake in vitro, suggesting that it may interact with serotonin transporters .

Cellular Effects

In terms of cellular effects, this compound has been shown to have α-glucosidase inhibitory activity, which could potentially delay glucose absorption and reduce the occurrence of postprandial hyperglycemia . This suggests that the compound may have an impact on cellular metabolism, particularly in cells that are involved in glucose regulation.

Molecular Mechanism

At the molecular level, this compound appears to exert its effects through binding interactions with biomolecules. For example, it has been found to inhibit serotonin uptake, suggesting that it may bind to and inhibit serotonin transporters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound appear to be stable over time. For instance, it has been found to consistently inhibit serotonin uptake in vitro .

Dosage Effects in Animal Models

For instance, a compound with a similar structure was found to have a significant impact on the behavior of depressed animals at a dose of 20 mg per kg body weight .

Metabolic Pathways

Given its α-glucosidase inhibitory activity, it may be involved in the metabolism of carbohydrates .

Preparation Methods

The synthesis of 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalyst such as iron (III) chloride . Another method includes the reaction of substituted amines with carboxylic acid derivatives under reflux conditions followed by acid-mediated cyclization . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Scientific Research Applications

2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine can be compared with other similar compounds, such as:

2-(2-Methyl-1H-pyrrol-3-yl)ethanamine: This compound lacks the phenyl group, which may result in different biological activities and chemical properties.

2-(2-Phenyl-1H-pyrrol-3-yl)ethanamine: This compound lacks the methyl group, which may also lead to variations in its reactivity and biological effects.

2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanol:

Properties

IUPAC Name |

2-(2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-10-12(7-8-14)9-13(15-10)11-5-3-2-4-6-11/h2-6,9,15H,7-8,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLMBZMIUGUEIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C2=CC=CC=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

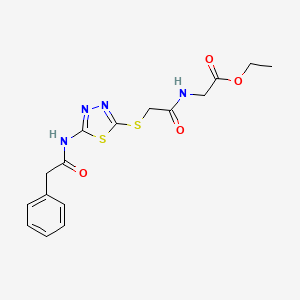

![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2358743.png)

![4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde](/img/structure/B2358748.png)

![N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B2358751.png)

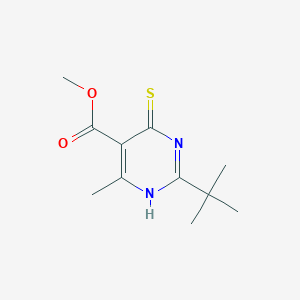

![2-[2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B2358757.png)

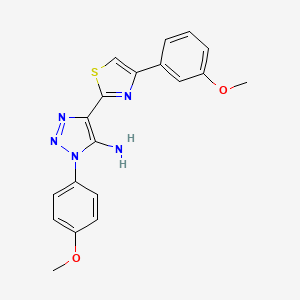

![3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2358759.png)